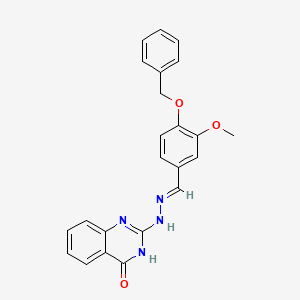![molecular formula C21H24ClNO2 B6118442 {1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-4-piperidinyl}methanol](/img/structure/B6118442.png)
{1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-4-piperidinyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-4-piperidinyl}methanol is a chemical compound that has been widely studied in scientific research. It is commonly referred to as CPPM and is known for its potential therapeutic applications in various fields of medicine. CPPM is a complex molecule that has attracted the attention of researchers due to its unique chemical structure and properties.
作用機序
The mechanism of action of CPPM is not fully understood, but it is believed to act on the central nervous system by inhibiting the reuptake of neurotransmitters such as dopamine and serotonin. It may also act as an antagonist at certain receptors in the brain, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
CPPM has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to reduce pain by inhibiting the release of substance P, a neuropeptide involved in pain transmission.
実験室実験の利点と制限
CPPM has several advantages for use in lab experiments. It is a highly specific compound that can be easily synthesized and purified. It is also relatively stable and has a long shelf life. However, CPPM has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
将来の方向性
There are many potential future directions for research on CPPM. One area of interest is its potential use in the treatment of neurological disorders. CPPM has been shown to have neuroprotective effects and may be useful in preventing or slowing the progression of neurodegenerative diseases. Another area of interest is its potential use in the treatment of cancer. CPPM has been shown to have anti-cancer effects in vitro and may be useful in the development of new cancer therapies. Overall, CPPM is a promising compound that has the potential to make significant contributions to the field of medicine.
合成法
CPPM can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method is the reaction between 3-(2-chlorophenyl)-3-phenylpropanoic acid and piperidine, followed by reduction with sodium borohydride to yield CPPM. Another method involves the use of enzymes such as alcohol dehydrogenase to catalyze the reaction between 3-(2-chlorophenyl)-3-phenylpropanal and piperidine, followed by reduction with sodium borohydride.
科学的研究の応用
CPPM has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of pain and fever. CPPM has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
3-(2-chlorophenyl)-1-[4-(hydroxymethyl)piperidin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO2/c22-20-9-5-4-8-18(20)19(17-6-2-1-3-7-17)14-21(25)23-12-10-16(15-24)11-13-23/h1-9,16,19,24H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRHYLIHNXESSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6118362.png)
![2-[(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B6118369.png)
![1-{4-[(allylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6118371.png)
![ethyl 3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6118379.png)
![N-(3-chloro-4-methylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B6118385.png)
![N-[1-(2-chlorophenyl)ethyl]-5-[(2,6-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6118397.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B6118399.png)
![5-(2,6-dimethoxyphenyl)-N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B6118424.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)methanamine](/img/structure/B6118428.png)
![3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide](/img/structure/B6118444.png)

![5-(4-fluorophenyl)-2-{[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B6118457.png)

![N-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}alanine](/img/structure/B6118472.png)